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monacolin L acid - 132685-03-1

monacolin L acid

Catalog Number: EVT-1761125
CAS Number: 132685-03-1
Molecular Formula: C19H30O4
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Monacolin L acid is a polyketide obtained by hydrolysis of the pyranone ring of monacolin L. It has a role as an Aspergillus metabolite. It is a dihydroxy monocarboxylic acid, a polyketide and a member of hexahydronaphthalenes. It derives from a monacolin L. It is a conjugate acid of a monacolin L carboxylate.
Source

Monacolin L acid is predominantly sourced from red yeast rice, a traditional Chinese food product that has been fermented with Monascus purpureus. This fermentation process not only enhances the nutritional profile of rice but also increases the production of various bioactive compounds, including monacolins. The cultivation conditions and substrate composition significantly influence the yield and variety of monacolins produced during fermentation.

Classification

Monacolin L acid belongs to a broader class of compounds known as statins, which inhibit the enzyme 3-hydroxy-3-methyl-glutaryl-CoA reductase. This classification underscores its potential therapeutic applications in managing cholesterol levels and cardiovascular health.

Synthesis Analysis

Methods

The synthesis of monacolin L acid typically involves the fermentation of rice or other substrates using Monascus purpureus. Various fermentation techniques can be employed, including submerged fermentation and solid-state fermentation. The choice of method can affect the yield and composition of the final product.

Technical Details:

  • Submerged Fermentation: In this method, the fungus is cultured in a liquid medium containing nutrients such as glucose and nitrogen sources. Optimal conditions (temperature, pH, and aeration) are maintained to maximize monacolin production.
  • Solid-State Fermentation: This involves growing Monascus purpureus on solid substrates like rice or grains. It often results in higher concentrations of bioactive compounds due to the concentrated nutrient environment.

The extraction of monacolin L acid from fermented products typically utilizes solvents like methanol or ethanol, which have been shown to effectively solubilize these compounds for further analysis.

Molecular Structure Analysis

Structure

Monacolin L acid has a complex molecular structure characterized by a hexahydronaphthalenic ring system. Its chemical formula is C23_{23}H33_{33}O5_5, indicating the presence of multiple functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 391.51 g/mol
  • Structural Features: The compound exhibits stereochemistry that is critical for its biological function, particularly in inhibiting cholesterol synthesis.
Chemical Reactions Analysis

Reactions

Monacolin L acid participates in various chemical reactions typical of secondary metabolites derived from fungal sources. It can undergo lactonization and hydrolysis, leading to different structural forms such as lactones and hydroxyl acids.

Technical Details:

  • Lactonization: This reaction involves the formation of cyclic esters from hydroxy acids under acidic or basic conditions.
  • Hydrolysis: Under certain conditions, lactones can revert to their corresponding acids, which may alter their bioactivity.

These transformations are significant for understanding how monacolin derivatives interact with biological systems and their potential therapeutic effects.

Mechanism of Action

Process

Monacolin L acid exerts its cholesterol-lowering effects primarily through the inhibition of HMG-CoA reductase, a key enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. By blocking this enzyme, monacolin L acid reduces endogenous cholesterol production in the liver.

Data

Research indicates that the potency of monacolin L acid in inhibiting HMG-CoA reductase is comparable to that of synthetic statins, making it a valuable natural alternative for managing dyslipidemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a reddish powder when extracted from fermented products.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Monacolin L acid is sensitive to light and heat, which may affect its stability and efficacy.
  • pH Sensitivity: The compound's activity can vary depending on pH levels, influencing its solubility and interaction with biological targets.

Relevant analyses often utilize high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to quantify and characterize monacolin content in various samples.

Applications

Scientific Uses

Monacolin L acid is primarily utilized for its hypocholesterolemic effects. It has garnered attention as a natural alternative to synthetic statin medications for individuals who are intolerant to conventional treatments. Additionally, ongoing research explores its potential benefits in:

Properties

CAS Number

132685-03-1

Product Name

monacolin L acid

IUPAC Name

(3R,5R)-7-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C19H30O4/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-15(20)10-16(21)11-19(22)23/h4-5,9,12-13,15-18,20-21H,3,6-8,10-11H2,1-2H3,(H,22,23)/t12-,13+,15-,16-,17+,18+/m1/s1

InChI Key

RPDSFBJYUHLDNI-MHMDBQTNSA-N

SMILES

CC1CCC2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O

Canonical SMILES

CC1CCC2C(C(C=CC2=C1)C)CCC(CC(CC(=O)O)O)O

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@H](C[C@H](CC(=O)O)O)O

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